Fmoc-D-Ser(tBu)-OH

Overview

Description

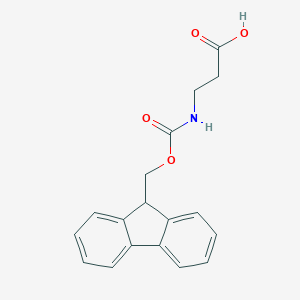

Fmoc-D-Ser(tBu)-OH is an N-terminal protected reagent used in peptide synthesis . It is a derivative of serine and has been commercially used as ergogenic supplements .

Synthesis Analysis

This compound is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis

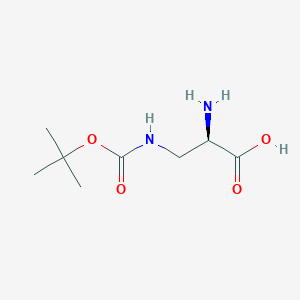

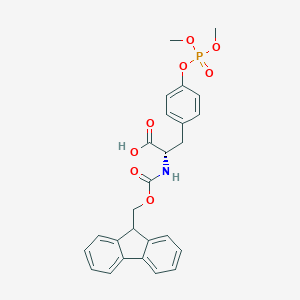

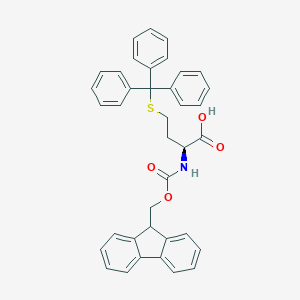

The molecular formula of this compound is C22H25NO5 . Its molecular weight is 383.44 g/mol . The InChI key is REITVGIIZHFVGU-LJQANCHMSA-N .Chemical Reactions Analysis

This compound is a standard reagent for coupling serine into peptide sequences . It is used in the Fmoc/tBu solid-phase synthesis .Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . It has a melting point of 120-130 °C .Scientific Research Applications

Self-Assembly in Material Science and Nanotechnology : Fmoc-D-Ser(tBu)-OH forms self-assembled structures that undergo morphological transitions at the supramolecular level when concentration and temperature are altered. These controlled morphological changes in self-assembled structures make it useful for designing novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Solid-Phase Peptide Synthesis : this compound has been observed to undergo high levels of racemization during automated stepwise solid-phase peptide synthesis under continuous-flow conditions. This finding is crucial for the synthesis of specific peptides, where racemization can significantly impact the final product's efficacy and safety (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Stereoselective Polymer-Supported Synthesis : It is used in the polymer-supported synthesis of morpholine and thiomorpholine derivatives, offering a pathway to synthesize complex organic molecules with potential applications in medicinal chemistry and drug development (Králová et al., 2017).

Synthesis of Phosphoserine Peptides : In a study related to Alzheimer's Disease, this compound was used in a combined Fmoc-Alloc strategy for the solid-phase synthesis of phosphoserine peptides. This method is crucial for creating specific peptides relevant to neurological disorders and can aid in the development of therapeutic agents (Shapiro et al., 1996).

Synthesis of HDAC Substrate Peptidomimetic Inhibitors : It has been utilized in the synthesis of Fmoc amino acids incorporating zinc-binding groups, which are then used to create substrate peptidomimetic inhibitors. These inhibitors have potential applications in targeting specific histone deacetylases (HDACs) for therapeutic purposes, particularly in cancer treatment (Mahindra et al., 2019).

Mechanism of Action

Target of Action

Fmoc-D-Ser(tBu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. It serves as a protected form of the D-Serine amino acid, allowing it to be incorporated into the growing peptide chain without unwanted side reactions .

Mode of Action

The compound works by temporarily protecting the D-Serine amino acid during the peptide synthesis process . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the D-Serine, and the tBu (tert-butyl) group protects the side chain hydroxyl group . These protecting groups prevent these parts of the molecule from reacting prematurely during the synthesis process . Once the D-Serine has been incorporated into the peptide chain at the desired location, the protecting groups can be removed, allowing the D-Serine to interact normally with its surroundings .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It is used in the Fmoc/tBu solid-phase synthesis method, which is a widely used strategy for peptide synthesis . This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being added in a protected form to prevent unwanted side reactions . The Fmoc group is removed after each step to allow the next amino acid to be added .

Pharmacokinetics

Its properties, such as its stability under various conditions and its reactivity with other molecules, are crucial for its effectiveness in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the successful incorporation of D-Serine into the peptide chain . This allows for the synthesis of peptides with specific sequences that can be used in a variety of applications, from research to pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH of the solution, the temperature, and the presence of other reagents . For example, the Fmoc group is typically removed using a base such as piperidine . The process also requires careful control of temperature and other conditions to ensure the success of the peptide synthesis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Fmoc-D-Ser(tBu)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is crucial for solid-phase peptide synthesis, a widely used method for creating these molecules in both research and industrial settings . The Fmoc group can be removed under basic conditions, allowing for the addition of further amino acids to the growing peptide chain .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can have various effects on cell function, depending on their sequence and structure

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide synthesis. The Fmoc group of this compound is removed under basic conditions, exposing the amino group for the addition of the next amino acid in the peptide chain . This process is repeated to build up the desired peptide sequence .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under normal storage conditions . It is used in the early stages of peptide synthesis, and its effects are seen in the final peptide product .

Metabolic Pathways

This compound is used in the synthesis of peptides, and its metabolic pathway would be determined by the specific enzymes and conditions used in the synthesis process .

Transport and Distribution

As a compound used in peptide synthesis, this compound is typically confined to the site of synthesis. Its distribution within cells and tissues would be determined by the properties of the final peptide product .

Subcellular Localization

This compound itself does not have a specific subcellular localization as it is used in vitro for peptide synthesis . The subcellular localization of the final peptide product would depend on its sequence, structure, and post-translational modifications.

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REITVGIIZHFVGU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128107-47-1 | |

| Record name | 9-fluorenylmethyloxycarbonyl-D-Ser(t-butyl)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc-O-tert-butyl-D-serine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W4U4PS9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions potential L-contamination of the Fmoc-D-Ser(tBu)-OH starting material. How can this contamination impact peptide synthesis and what measures can be taken to minimize its effects?

A: L-contamination in this compound, used to introduce D-serine into the peptide sequence, can lead to the unintentional incorporation of L-serine during synthesis. This results in a mixture of diastereomers instead of the desired pure diastereomer. [] Such impurities complicate purification and may impact the biological activity of the final peptide, as diastereomers can exhibit different pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.